molecular formula C24H20FN3OS2 B2796830 1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone CAS No. 536702-16-6

1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone

Cat. No. B2796830
CAS RN: 536702-16-6
M. Wt: 449.56
InChI Key: OPAMMOKIPMYTRM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a fluorophenyl group, a thiophenyl group, a dihydropyrazol group, and an indol group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .

Scientific Research Applications

Synthesis and Characterization

The compound falls within the scope of research focused on synthesizing and characterizing novel sulfanyl derivatives with potential biological activities. Studies have detailed the synthesis of related compounds, characterized by elemental analyses, FT-IR, and NMR techniques, highlighting their importance in pharmaceutical and material science applications due to their diverse biological activities and utility in various domains such as antibacterial, antifungal, and antioxidant properties (Sarac et al., 2020).

Biological Activities

Significant efforts have been made to evaluate the biological activities of compounds with similar structures, including their antioxidant and antibacterial properties. These studies reveal that such compounds exhibit significantly high antioxidant activity, suggesting their potential therapeutic application in managing oxidative stress-related conditions (Sarac et al., 2020). Additionally, the antibacterial activity of these compounds against a range of bacterial strains has been documented, indicating their potential as novel antibacterial agents (Sarac, 2020).

Antituberculosis and Cytotoxicity Studies

Research on 3-heteroarylthioquinoline derivatives, which share structural similarities with the compound of interest, has shown significant activity against Mycobacterium tuberculosis, indicating potential antituberculosis applications. These compounds have been evaluated for their cytotoxic effects, showing no toxic effects against the NIH 3T3 mouse fibroblast cell line, which underscores their safety profile in therapeutic applications (Chitra et al., 2011).

Antioxidant and Antimicrobial Activities

Further studies on novel 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives, which are structurally related, have revealed excellent antioxidant and antimicrobial activities. These findings suggest the potential of such compounds in developing new treatments for infections and diseases caused by oxidative stress (Gopi et al., 2016).

Synthesis of Schiff Bases and Antimicrobial Activity

The synthesis of novel Schiff bases from related precursors and their evaluation for antimicrobial activity highlights the versatility of these compounds in medicinal chemistry. Some derivatives have shown excellent activity, suggesting their potential as lead compounds for developing new antimicrobial agents (Puthran et al., 2019).

properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3OS2/c1-15-24(18-5-2-3-6-19(18)26-15)31-14-23(29)28-21(16-8-10-17(25)11-9-16)13-20(27-28)22-7-4-12-30-22/h2-12,21,26H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAMMOKIPMYTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone

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